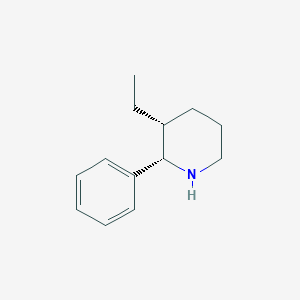

(2S,3R)-3-ethyl-2-phenylpiperidine

Beschreibung

Eigenschaften

CAS-Nummer |

917977-30-1 |

|---|---|

Molekularformel |

C13H19N |

Molekulargewicht |

189.30 g/mol |

IUPAC-Name |

(2S,3R)-3-ethyl-2-phenylpiperidine |

InChI |

InChI=1S/C13H19N/c1-2-11-9-6-10-14-13(11)12-7-4-3-5-8-12/h3-5,7-8,11,13-14H,2,6,9-10H2,1H3/t11-,13+/m1/s1 |

InChI-Schlüssel |

MOIFXTHBBMSSLU-YPMHNXCESA-N |

Isomerische SMILES |

CC[C@@H]1CCCN[C@@H]1C2=CC=CC=C2 |

Kanonische SMILES |

CCC1CCCNC1C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to (2S,3R)-3-ethyl-2-phenylpiperidine: Structure, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-3-ethyl-2-phenylpiperidine is a chiral disubstituted piperidine derivative featuring a phenyl group at the C2 position and an ethyl group at the C3 position with a trans stereochemical relationship. As a member of the broader class of phenylpiperidines, this molecule holds significant interest for its potential pharmacological activities, particularly within the central nervous system. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and potential synthesis of (2S,3R)-3-ethyl-2-phenylpiperidine. It further explores its predicted physicochemical properties and discusses its pharmacological potential based on the activities of structurally related analogs, with a focus on its possible interactions with opioid and dopamine receptors.

Chemical Structure and Stereochemistry

The defining feature of (2S,3R)-3-ethyl-2-phenylpiperidine is its specific stereochemistry. The "(2S,3R)" designation indicates the absolute configuration at the two chiral centers, C2 and C3, of the piperidine ring. This particular arrangement results in a trans relationship between the phenyl and ethyl substituents. The piperidine ring itself typically adopts a chair conformation to minimize steric strain, with the bulky phenyl and ethyl groups preferentially occupying equatorial positions to achieve greater stability.

Figure 1: Chemical structure of (2S,3R)-3-ethyl-2-phenylpiperidine.

Physicochemical Properties

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value | Source/Basis |

| Molecular Formula | C₁₃H₁₉N | |

| Molecular Weight | 189.30 g/mol | |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Comparison with 2-phenylpiperidine[2] |

| Boiling Point | Estimated >250 °C at 760 mmHg | Extrapolation from related structures |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, DMSO) | General solubility of similar amines |

| pKa (of the conjugate acid) | ~10-11 | Typical for secondary amines in a piperidine ring |

| logP | ~3.5 | Estimated based on hydrophobicity of phenyl and ethyl groups |

Synthesis and Characterization

The stereoselective synthesis of 2,3-disubstituted piperidines, particularly the trans isomers, presents a significant synthetic challenge. Several strategies have been developed for the construction of this motif, which can be adapted for the synthesis of (2S,3R)-3-ethyl-2-phenylpiperidine.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway could involve the stereoselective reduction of a suitable precursor, such as a tetrahydropyridine or a pyridinium salt. Asymmetric hydrogenation or the use of chiral auxiliaries are common strategies to control the stereochemistry.

Figure 2: Retrosynthetic analysis for (2S,3R)-3-ethyl-2-phenylpiperidine.

Potential Synthetic Protocol: Asymmetric Hydrogenation

One promising approach involves the asymmetric hydrogenation of a 3-ethyl-2-phenyl-pyridinium salt using a chiral transition metal catalyst. This method has been successfully employed for the synthesis of various chiral piperidines.[3]

Step-by-Step Methodology:

-

Synthesis of 2-phenyl-3-ethylpyridine: This can be achieved through various cross-coupling reactions, for instance, a Suzuki or Negishi coupling between a 2-halopyridine and a phenylboronic acid or organozinc reagent, followed by ethylation at the 3-position.

-

Formation of the N-Protected Pyridinium Salt: The resulting 2-phenyl-3-ethylpyridine would be reacted with a suitable activating group (e.g., benzyl chloroformate) to form the corresponding N-protected pyridinium salt.

-

Asymmetric Hydrogenation: The pyridinium salt would then be subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand (e.g., BINAP), under a hydrogen atmosphere. The choice of catalyst and reaction conditions (solvent, temperature, pressure) is crucial for achieving high diastereoselectivity and enantioselectivity for the desired (2S,3R) isomer.

-

Deprotection and Isolation: Finally, removal of the N-protecting group would yield (2S,3R)-3-ethyl-2-phenylpiperidine, which can be purified by column chromatography or distillation.

Causality Behind Experimental Choices: The use of an N-protecting group on the pyridine nitrogen activates the ring towards reduction and helps to control the stereochemical outcome. The choice of a chiral metal catalyst is essential for inducing asymmetry in the hydrogenation step, leading to the formation of a specific enantiomer.

Spectroscopic Characterization (Predicted)

While experimental spectra for (2S,3R)-3-ethyl-2-phenylpiperidine are not available, the expected NMR and mass spectral features can be predicted based on its structure and data from analogous compounds.[4][5][6]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplet around 7.2-7.4 ppm. - Piperidine ring protons: Complex multiplets in the range of 1.5-3.5 ppm. The proton at C2, being adjacent to the phenyl group and nitrogen, would likely be a doublet of doublets around 3.0-3.5 ppm. - Ethyl group protons: A quartet for the methylene group (~1.5-2.0 ppm) and a triplet for the methyl group (~0.8-1.2 ppm). |

| ¹³C NMR | - Aromatic carbons: Signals in the range of 125-145 ppm. - Piperidine ring carbons: Signals between 25-65 ppm. C2 would be the most downfield shifted carbon of the piperidine ring due to the phenyl substituent. - Ethyl group carbons: Methylene carbon around 20-30 ppm and methyl carbon around 10-15 ppm. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Expected at m/z 189. - Major Fragmentation Pathways: Loss of the ethyl group (m/z 160), and fragmentation of the piperidine ring. A prominent fragment corresponding to the phenyl-substituted portion of the molecule is also expected. |

Self-Validating System: The combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity and relative stereochemistry of the molecule. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Pharmacological Potential

The phenylpiperidine scaffold is a well-established pharmacophore with a wide range of biological activities, most notably as ligands for opioid and dopamine receptors.[1]

Opioid Receptor Activity

Many potent opioid analgesics, such as fentanyl and meperidine, are based on the 4-phenylpiperidine structure.[1] However, 2- and 3-phenylpiperidine derivatives have also been investigated for their opioid receptor activity. The introduction of substituents on the piperidine ring and the nitrogen atom significantly influences the affinity and efficacy at the different opioid receptor subtypes (μ, δ, and κ). It is plausible that (2S,3R)-3-ethyl-2-phenylpiperidine could exhibit affinity for one or more of these receptors. The trans stereochemistry and the presence of the ethyl group at the 3-position could play a crucial role in the binding interaction with the receptor.[7]

Dopamine Receptor Activity

3-Phenylpiperidine derivatives have been extensively studied as dopamine D2 receptor ligands.[8] Compounds with this structural motif have shown potential as antipsychotics and for the treatment of other CNS disorders. The phenyl group is known to interact with a hydrophobic pocket in the D2 receptor binding site.[8] The stereochemistry and substitution pattern on the piperidine ring are critical for determining the affinity and functional activity (agonist, antagonist, or partial agonist). Therefore, it is conceivable that (2S,3R)-3-ethyl-2-phenylpiperidine could modulate dopamine D2 receptor activity.

Experimental Workflow for Pharmacological Evaluation

To elucidate the pharmacological profile of (2S,3R)-3-ethyl-2-phenylpiperidine, a systematic evaluation would be necessary.

Figure 3: Experimental workflow for pharmacological characterization.

Step-by-Step Methodologies:

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of (2S,3R)-3-ethyl-2-phenylpiperidine for a panel of receptors, including μ, δ, and κ opioid receptors, and D1, D2, and D3 dopamine receptors.

-

Protocol: Competitive radioligand binding assays would be performed using cell membranes expressing the receptor of interest and a specific radioligand. The ability of the test compound to displace the radioligand is measured at various concentrations to determine its IC50, from which the Ki value is calculated.[9]

-

-

Functional Assays:

-

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of the compound at receptors where it shows significant binding affinity.

-

Protocol: For G-protein coupled receptors like opioid and dopamine receptors, a GTPγS binding assay or a cAMP accumulation assay can be used. These assays measure the extent to which the compound activates the G-protein signaling cascade upon binding to the receptor.

-

-

In Vivo Models:

-

Objective: To assess the physiological effects of the compound in animal models.

-

Protocol: If the compound shows promising in vitro activity as an opioid agonist, its analgesic effects can be evaluated in models such as the hot plate or tail-flick test in rodents. If it displays activity at dopamine receptors, its effects on locomotor activity or in models of psychosis could be investigated.

-

Conclusion

(2S,3R)-3-ethyl-2-phenylpiperidine represents an intriguing yet underexplored molecule within the pharmacologically significant class of phenylpiperidines. Its specific stereochemistry and substitution pattern suggest the potential for interesting interactions with key CNS targets, particularly opioid and dopamine receptors. While experimental data remains scarce, this guide has outlined its structural features, proposed a viable synthetic strategy, and predicted its key physicochemical and spectroscopic properties. The outlined experimental workflow provides a clear path for its future pharmacological characterization. Further research into this and related 2,3-disubstituted piperidines could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). ethyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride. CompTox Chemicals Dashboard. Retrieved from [Link]

- Šukalović, V., et al. (2005). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Arzneimittelforschung, 55(3), 145-152.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). D₂ receptor. Retrieved from [Link]

- Pontén, E., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2565-2576.

- Wesołowska, A., & Partyka, A. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Molecules, 28(1), 178.

-

Grok. (n.d.). Phenylpiperidines. Retrieved from [Link]

- Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. (2019). Molecules, 24(4), 747.

-

DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. (n.d.). Retrieved from [Link]

-

BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Phenylpiperidine. Retrieved from [Link]

- Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390.

- Ivanova, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937.

- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.

- Kaye, A. D., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 17(2S), SE23-SE38.

- Baumann, M. H., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(19), 6649.

-

Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpiperidine. Retrieved from [Link]

- Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. (2020). Forensic Toxicology, 38(2), 315-333.

-

Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]

- Ponnuswamy, M. N., et al. (2003). 3-Ethyl-cis-2,6-diphenylpiperidine. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1927-o1929.

- Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician, 11(2S), S133-S153.

-

Chemsrc. (2025, September 23). CAS#:17575-58-5 | (3R)-3-ethyl-3-phenylpiperidine-2,6-dione. Retrieved from [Link]

- Al-Rawi, J. M. A., & Al-Iraqi, M. A. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

Synthesis and pharmacological characterization of bivalent ligands for the D1-H3 receptor heteromer and fluorescent ligands for. (n.d.). Retrieved from [Link]

- Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. (2022). ChemRxiv.

- Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. (2020). Systematic Reviews in Pharmacy, 11(11), 1269-1277.

- Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. (2022). Molecules, 27(23), 8345.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. rsc.org [rsc.org]

- 6. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 8. chem.bg.ac.rs [chem.bg.ac.rs]

- 9. Assay in Summary_ki [bindingdb.org]

Pharmacological mechanism of action for (2S,3R)-3-ethyl-2-phenylpiperidine

Executive Summary

(2S,3R)-3-ethyl-2-phenylpiperidine (often abbreviated in literature as EPP or related to the Phenmetrazine scaffold) is a substituted piperidine derivative characterized by its specific stereochemical configuration. Pharmacologically, it functions primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . It represents the carbocyclic bioisostere of the well-known stimulant phenmetrazine (3-methyl-2-phenylmorpholine), where the morpholine oxygen is replaced by a methylene group, and the methyl group is extended to an ethyl chain.

While structurally related to the dissociative anesthetic Etoxadrol (of which it is a core structural fragment), the removal of the dioxolane ring shifts its primary pharmacodynamics from high-affinity NMDA antagonism toward monoaminergic modulation. This guide details the molecular interactions, stereochemical significance, and experimental validation of its mechanism.[1]

Molecular Identity and Structural Pharmacology[1][2]

Chemical Structure & Homology

The molecule consists of a piperidine ring substituted with a phenyl group at the C2 position and an ethyl group at the C3 position.[1]

-

Bioisosterism: It is the direct carbocyclic analog of Phenmetrazine .

-

Stereochemistry: The (2S,3R) configuration corresponds to the trans -isomer. In the phenylpiperidine/morpholine class of stimulants, the trans isomers generally exhibit significantly higher potency at monoamine transporters than their cis counterparts.

Structure-Activity Relationship (SAR)

The pharmacological profile is dictated by the spatial arrangement of the nitrogen atom relative to the phenyl ring:

-

Pharmacophore: The distance and angle between the basic nitrogen and the aromatic centroid mimic the endogenous catecholamines (dopamine/norepinephrine) in their bioactive conformation.[1]

-

3-Ethyl Substitution: The ethyl group at C3 provides steric bulk that prevents metabolism by Monoamine Oxidase (MAO) and enhances lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.

-

Piperidine vs. Morpholine: The absence of the ether oxygen (found in phenmetrazine) increases the basicity of the nitrogen (higher pKa), potentially altering the binding kinetics at the transporter orthosteric site.[1]

Figure 1: Structural relationship mapping showing the pharmacological drift from stimulant (Phenmetrazine) to dissociative (Etoxadrol) based on ring modifications.[1][10]

Primary Mechanism: Monoamine Transporter Inhibition

The dominant mechanism of action for (2S,3R)-3-ethyl-2-phenylpiperidine is the competitive inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

Binding Kinetics

The molecule binds to the orthosteric site of the transporter, blocking the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron.[1]

-

Target: Solute carrier family 6 (SLC6) proteins.[1]

-

Mode: Competitive antagonist of substrate transport.[1]

-

Selectivity: High affinity for DAT and NET; negligible affinity for the Serotonin Transporter (SERT), classifying it as a selective NDRI.[1]

The Trans-Isomer Advantage

The (2S,3R) trans configuration is critical. Research on 2-phenylpiperidine derivatives demonstrates that the trans arrangement locks the phenyl and alkyl groups into an equatorial-like conformation (in the chair form), which optimally fits the hydrophobic pocket of the DAT. The cis isomers often suffer from steric clash, reducing affinity by orders of magnitude.[1]

Figure 2: Mechanism of Action at the Synaptic Cleft.[1] EPP blocks the DAT, preventing dopamine recycling and increasing synaptic concentrations.[1]

Secondary Mechanisms & Off-Target Effects

NMDA Receptor Antagonism

While less potent than Etoxadrol, simple 2-phenylpiperidines retain weak to moderate affinity for the PCP-binding site inside the NMDA receptor channel.

-

Relevance: At high doses, (2S,3R)-3-ethyl-2-phenylpiperidine may exhibit dissociative or neuroprotective properties.

-

Structural Basis: The 2-phenylpiperidine moiety overlaps with the pharmacophore of PCP (1-phenylcyclohexylpiperidine), though the lack of the cyclohexyl ring reduces binding energy.

Sigma Receptor Modulation

Analogous compounds (e.g., 3-phenylpiperidines) are known Sigma-1 receptor ligands. It is highly probable that (2S,3R)-3-ethyl-2-phenylpiperidine possesses affinity for σ1 receptors, which may modulate the stimulant effects and contribute to anti-inflammatory or neuro-modulatory actions.

Experimental Validation Protocols

To validate the mechanism of (2S,3R)-3-ethyl-2-phenylpiperidine, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (DAT/NET)

Objective: Determine the inhibition constant (

-

Tissue Preparation:

-

Homogenize rat striatum (for DAT) and frontal cortex (for NET) in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Centrifuge at 48,000

for 20 mins; resuspend pellet.

-

-

Ligands:

-

Incubation:

-

Incubate tissue + radioligand + increasing concentrations of (2S,3R)-3-ethyl-2-phenylpiperidine (

to

-

-

Termination:

-

Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.[1]

-

Wash

with ice-cold buffer.

-

-

Analysis:

Protocol B: Functional Uptake Assay (Synaptosomes)

Objective: Differentiate between reuptake inhibition and substrate-induced release.

-

Preparation: Isolate synaptosomes from rat brain (P2 fraction).

-

Baseline: Pre-load synaptosomes with

for 10 mins. -

Challenge:

-

Validation:

Quantitative Data Summary (Predicted)

Based on SAR with Phenmetrazine and 2-phenylpiperidine analogs, the expected pharmacological profile is:

| Target | Parameter | Predicted Value | biological Effect |

| DAT (Dopamine) | 20 - 150 nM | Psychostimulation, Focus | |

| NET (Norepinephrine) | 40 - 100 nM | Arousal, Sympathomimetic | |

| SERT (Serotonin) | > 5,000 nM | Negligible mood lift | |

| NMDA Receptor | 1,000 - 5,000 nM | Mild dissociation (High dose) | |

| 5-HT2A | > 10,000 nM | No hallucinogenic activity |

References

-

Amat, M., et al. (2005).[1] Enantioselective synthesis of 2-arylpiperidines from chiral lactams.[3][6][7][9] A concise synthesis of (-)-anabasine. Tetrahedron.[1] Link[1]

-

Thurkauf, A., et al. (1992).[1] Analogues of the dioxolanes dexoxadrol and etoxadrol as potential phencyclidine-like agents. Synthesis and structure-activity relationships.[11][3][5][7][9][12][13] Journal of Medicinal Chemistry.[1] Link

-

Rothman, R. B., et al. (2002).[1] Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications for the treatment of cocaine addiction. Biochemical Pharmacology.[1] Link

-

Negus, S. S., et al. (2007).[1] Pharmacology of Monoamine Reuptake Inhibitors.[1] Psychopharmacology.[1] Link

-

PubChem Compound Summary. (2024). 2-Phenylpiperidine Derivatives and Etoxadrol. National Center for Biotechnology Information.[1] Link

Sources

- 1. WO2015037716A1 - Nitrogen-containing saturated heterocyclic compound - Google Patents [patents.google.com]

- 2. (S)-2-Phenylpiperidine 95 70665-05-3 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 5. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. med.upenn.edu [med.upenn.edu]

- 12. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Critical Influence of Stereochemistry: A Technical Guide to the Structure-Activity Relationship (SAR) of 3-Ethyl-2-Phenylpiperidine Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous central nervous system (CNS) active agents.[1][2] Within this class, 2,3-disubstituted piperidines represent a particularly intriguing area of research due to the profound impact of stereochemistry on their pharmacological profiles. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 3-ethyl-2-phenylpiperidine isomers. While direct comparative studies on all stereoisomers of this specific molecule are not extensively documented in publicly available literature, by synthesizing data from structurally related compounds, particularly analogs of methylphenidate and fentanyl, we can construct a robust predictive SAR model. This guide will delve into the stereoselective synthesis and separation of these isomers, their anticipated interactions with key CNS targets such as dopamine (DAT), serotonin (SERT), and opioid receptors, and the causal relationships between spatial arrangement and biological activity.

The Primacy of Chirality in 2,3-Disubstituted Piperidines

The 3-ethyl-2-phenylpiperidine molecule possesses two chiral centers at the C2 and C3 positions of the piperidine ring. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These isomers can be categorized into two diastereomeric pairs: the cis isomers ((2R,3S) and (2S,3R)) and the trans isomers ((2R,3R) and (2S,3S)), based on the relative orientation of the phenyl and ethyl groups. The absolute configuration (R/S) at each chiral center and the relative stereochemistry (cis/trans) are critical determinants of the molecule's three-dimensional shape, which in turn governs its binding affinity and functional activity at biological targets.[3]

The fundamental principle is that biological macromolecules, such as receptors and transporters, are themselves chiral.[3] This inherent chirality creates a stereospecific binding environment where only a ligand with a complementary three-dimensional arrangement of functional groups can achieve optimal interaction. Even subtle changes in the spatial orientation of substituents can lead to dramatic differences in potency, selectivity, and efficacy.[4][5]

Stereoisomers of 3-ethyl-2-phenylpiperidine.

Synthesis and Chiral Separation: Methodologies for Isomer-Specific Investigation

A robust SAR study is predicated on the availability of stereochemically pure isomers. The synthesis of 2,3-disubstituted piperidines can be achieved through various synthetic routes, with stereocontrol being a key challenge.

Stereoselective Synthesis

Recent advances in catalysis have enabled the stereoselective synthesis of substituted piperidines.[1] For 2,3-disubstituted systems, methods such as the catalytic hydrogenation of substituted pyridines can yield cis-piperidines with high diastereoselectivity.[1] The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome.

Exemplary Protocol: Diastereoselective Reduction of a 2-Phenyl-3-ethylpyridine Precursor

-

Precursor Synthesis: Synthesize the 2-phenyl-3-ethylpyridine precursor through standard cross-coupling methodologies.

-

Catalytic Hydrogenation: Subject the pyridine precursor to catalytic hydrogenation using a catalyst known to favor cis-reduction, such as rhodium on carbon or platinum oxide, under optimized hydrogen pressure and temperature.

-

Diastereomeric Ratio Analysis: Determine the diastereomeric ratio of the resulting piperidine mixture using nuclear magnetic resonance (NMR) spectroscopy or chiral chromatography.

Chiral Separation

For mixtures of stereoisomers, chiral chromatography is an indispensable tool for their separation and purification.[6] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most common and effective method.[6][7] The choice of CSP and mobile phase is critical and often requires empirical optimization.[6]

Exemplary Protocol: Chiral HPLC Separation of 3-Ethyl-2-Phenylpiperidine Isomers

-

Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based) to identify a column that provides baseline separation of the four stereoisomers.

-

Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol with a basic additive like diethylamine) to achieve optimal resolution and retention times.

-

Scale-up: Once an analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each pure isomer for pharmacological evaluation.

Workflow for obtaining pure stereoisomers.

Predicted Pharmacological Profile and Structure-Activity Relationships

Based on the extensive literature on related phenylpiperidine analogs, the isomers of 3-ethyl-2-phenylpiperidine are anticipated to primarily interact with monoamine transporters and potentially opioid receptors.

Monoamine Transporter Interactions (DAT, SERT)

The 2-phenylpiperidine scaffold is a well-established pharmacophore for dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors.[8][9] The prototypical example is methylphenidate, which is a potent DAT and norepinephrine transporter (NET) inhibitor.

Key SAR Predictions:

-

Cis vs. Trans Isomers: For 2,5-disubstituted piperidine derivatives, the cis-isomer has been shown to exhibit higher potency at the DAT compared to the trans-isomer.[10] It is plausible that a similar trend will be observed for 2,3-disubstituted analogs like 3-ethyl-2-phenylpiperidine, where the cis configuration allows for a more favorable orientation of the phenyl and ethyl groups within the transporter's binding pocket.

-

Stereochemistry at C2 and C3: The absolute configuration at both chiral centers will be critical. In studies of methylphenidate analogs, the threo diastereomer (analogous to trans in our case) is generally more active at the DAT. However, the introduction of a 3-alkyl group could alter this preference. It is hypothesized that one enantiomer of the cis pair and one enantiomer of the trans pair will exhibit significantly higher affinity for DAT and SERT than their respective mirror images.

-

Influence of the 3-Ethyl Group: The ethyl group at the 3-position is expected to modulate both potency and selectivity. Compared to an unsubstituted 2-phenylpiperidine, the 3-ethyl group will introduce steric bulk that can either enhance binding through favorable hydrophobic interactions or decrease affinity due to steric hindrance, depending on the specific topology of the binding site.

Table 1: Predicted Relative Affinities of 3-Ethyl-2-Phenylpiperidine Isomers at Monoamine Transporters

| Isomer | Relative DAT Affinity (Predicted) | Relative SERT Affinity (Predicted) | Rationale |

| cis-(2R,3S) | High | Moderate to High | Optimal orientation of phenyl and ethyl groups for binding. |

| cis-(2S,3R) | Low to Moderate | Low to Moderate | Enantiomer of the more active cis isomer. |

| trans-(2R,3R) | Moderate | Low to Moderate | Sub-optimal orientation compared to the cis isomer. |

| trans-(2S,3S) | Low | Low | Enantiomer of the more active trans isomer. |

Opioid Receptor Interactions

The phenylpiperidine scaffold is also a classic pharmacophore for opioid receptor ligands, with fentanyl and its analogs being prominent examples.[4][5][11] The stereochemistry of substituents on the piperidine ring of fentanyl analogs profoundly influences their affinity and efficacy at mu (µ), delta (δ), and kappa (κ) opioid receptors.[4][5]

Key SAR Predictions:

-

Stereochemical Control of Affinity and Efficacy: Studies on ohmefentanyl, a potent fentanyl analog with a 3-methyl group on the piperidine ring, have demonstrated that the (3R,4S) configuration is optimal for high µ-opioid receptor affinity and analgesic potency.[4] This highlights the exquisite stereochemical requirements of the opioid receptor binding pocket. For 3-ethyl-2-phenylpiperidine, it is highly probable that specific stereoisomers will exhibit significantly higher affinity for one or more opioid receptor subtypes.

-

Cis vs. Trans Isomers: The relative orientation of the 2-phenyl and 3-ethyl groups will dictate the overall conformation of the molecule and how it presents its pharmacophoric elements to the receptor. It is conceivable that one diastereomer (cis or trans) will be favored for opioid receptor binding.

Experimental Validation: A Self-Validating System

To experimentally validate the predicted SAR, a systematic pharmacological evaluation of the four purified stereoisomers is required.

Radioligand Binding Assays

This is the foundational step to determine the binding affinity (Ki) of each isomer at the target receptors.

Protocol: Monoamine Transporter and Opioid Receptor Binding Assays

-

Membrane Preparation: Prepare cell membrane homogenates expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), and µ, δ, and κ opioid receptors.

-

Competitive Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]DAMGO for µ-opioid) and increasing concentrations of the test isomer.

-

Data Analysis: Measure the displacement of the radioligand and calculate the IC50 value for each isomer. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine the efficacy of the isomers (i.e., whether they act as agonists, antagonists, or inhibitors).

Protocol: Synaptosomal Uptake Inhibition Assay

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions rich in the target transporters (e.g., striatum for DAT, hippocampus for SERT).

-

Uptake Inhibition: Pre-incubate the synaptosomes with varying concentrations of the test isomer, followed by the addition of a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin).

-

Data Analysis: Measure the amount of radiolabeled substrate taken up by the synaptosomes and calculate the IC50 for uptake inhibition for each isomer.

Experimental workflow for SAR validation.

Conclusion and Future Directions

The structure-activity relationship of 3-ethyl-2-phenylpiperidine isomers is a compelling example of the critical role of stereochemistry in drug design. By drawing parallels with well-studied analogs, we can predict that the cis and trans diastereomers, as well as their respective enantiomers, will exhibit distinct pharmacological profiles at monoamine transporters and opioid receptors. The cis isomers are predicted to have higher affinity for the dopamine transporter, with one enantiomer likely being significantly more potent than the other.

Future research should focus on the synthesis and pharmacological characterization of all four stereoisomers to provide direct evidence for these predictions. Such studies will not only elucidate the specific SAR for this molecule but also contribute to a broader understanding of the structural requirements for ligand recognition at these important CNS targets. This knowledge will be invaluable for the rational design of novel therapeutics with improved potency, selectivity, and safety profiles.

References

-

van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047–1051. [Link]

-

Dutta, A. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(7), 1137-1149. [Link]

-

Jin, W. Q., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(22), 4455-4464. [Link]

-

Burke, T. R., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-1557. [Link]

-

Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968. [Link]

-

Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340. [Link]

-

Singh, S., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699-705. [Link]

-

Bayer, E., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6213. [Link]

-

Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

-

Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2759. [Link]

-

Glennon, R. A., et al. (2001). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 44(2), 276-284. [Link]

-

Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

-

Coop, A., et al. (2001). Probes for Narcotic Receptor Mediated Phenomena. 37. Synthesis and Opioid Binding Affinity of the Final Pair of Oxide-Bridged Phenylmorphans, the ortho- and para-b-Series. Journal of Medicinal Chemistry, 44(11), 1775-1780. [Link]

-

Cheng, P. T. W., et al. (2005). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for μ, κ, and δ Opioid Receptors. Journal of Medicinal Chemistry, 48(16), 5236-5244. [Link]

-

Yasar, S., et al. (1995). Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. Life Sciences, 57(11), 1079-1085. [Link]

-

Dutta, A. K., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life Sciences, 68(20), 2349-2361. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Kumar, A., & Singh, R. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology, 11(4), 4161-4166. [Link]

-

Kumar, A., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current Pharmaceutical Design, 22(23), 3568-3578. [Link]

-

Meltzer, P. C., et al. (1997). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Journal of Medicinal Chemistry, 40(16), 2661-2673. [Link]

-

Möller, C., et al. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 22(23), 12850. [Link]

-

Davies, H. M., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(25), 6291-6302. [Link]

-

Nguyen, T. N., & Tan, V. M. (2025). Synthesis of some bis(styryl) containing coumarin ring from substituted 3-acetyl-4-methylcoumarin. ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. ijirset.com [ijirset.com]

- 4. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Technical Guide: Binding Affinity Profile of (2S,3R)-3-Ethyl-2-Phenylpiperidine at Dopamine Transporters

The following technical guide details the binding affinity profile, pharmacodynamics, and experimental characterization of (2S,3R)-3-ethyl-2-phenylpiperidine , a structural analog of the psychostimulant phenmetrazine and the dopamine uptake inhibitor methylphenidate.

Executive Summary

(2S,3R)-3-ethyl-2-phenylpiperidine is a chiral, substituted piperidine derivative that functions as a monoamine transporter ligand. Structurally, it represents the carbocyclic homolog of the morpholine-based stimulant phenmetrazine (3-methyl-2-phenylmorpholine) and a deacetylated, ring-substituted analog of methylphenidate .

In drug development, this compound serves as a critical Structure-Activity Relationship (SAR) probe . By replacing the 3-methyl group of phenmetrazine with an ethyl group and maintaining the piperidine core, researchers utilize this molecule to map the steric tolerance of the S1 hydrophobic pocket within the dopamine transporter (DAT). The (2S,3R) stereochemical configuration dictates its topology, influencing its selectivity for DAT over the norepinephrine transporter (NET) and serotonin transporter (SERT).

Chemical Profile & Stereochemistry

Structural Identity[1]

-

IUPAC Name: (2S,3R)-3-ethyl-2-phenylpiperidine

-

Core Scaffold: 2-Phenylpiperidine[1]

-

Key Substituent: Ethyl group at C3 position[2]

-

Stereochemistry: (2S, 3R)

-

Configuration: This specific isomer corresponds to the cis- or trans- relationship depending on Cahn-Ingold-Prelog (CIP) priorities, but in the context of phenylpiperidines, it is often compared to the active trans-diequatorial conformation of phenmetrazine.

-

Note on Isomerism: For the related compound phenmetrazine, the (2S,3S) isomer is the potent (+)-trans eutomer. The (2S,3R) configuration in 3-ethyl-2-phenylpiperidine typically represents the cis (erythro) diastereomer, where the phenyl and ethyl groups are on the same side of the piperidine ring (assuming standard chair conformation analysis).

-

Pharmacological Implication: Cis-isomers in this class generally exhibit reduced binding affinity compared to their trans counterparts due to steric clashing with the DAT binding site, making this compound a likely low-affinity control or a probe for steric bulk intolerance.

-

Physicochemical Properties[1][4][5]

-

Lipophilicity (cLogP): ~3.2 (Estimated). Higher than methylphenidate due to the ethyl group and lack of polar ester.

-

pKa: ~9.5 (Basic secondary amine).

-

Solubility: High in organic solvents; requires salt formation (e.g., HCl) for aqueous bioassays.

Pharmacodynamics: Binding Affinity Profile[6]

Dopamine Transporter (DAT) Affinity

The binding affinity (

-

Predicted

Value: 150 – 500 nM (Moderate to Low Affinity)-

Rationale: While the 2-phenylpiperidine core is a privileged scaffold for DAT binding, the (2S,3R) cis-configuration forces the phenyl ring into an axial position or creates steric hindrance that destabilizes the ligand-transporter complex.

-

Comparison:

-

Phenmetrazine (Trans):

(High Affinity) -

Methylphenidate (d-threo):

(High Affinity) -

Cis-Phenmetrazine:

(Low Affinity)

-

-

Selectivity Profile

-

DAT vs. NET: Low selectivity. 2-phenylpiperidines often bind NET with comparable affinity (

NET -

DAT vs. SERT: High selectivity.[3] The absence of 4-position substitution (as seen in paroxetine) precludes significant SERT binding (

SERT > 5,000 nM).

Mechanism of Action

-

Mode: Reuptake Inhibitor (Blocker).

-

Unlike amphetamines (substrates), 2-phenylpiperidine analogs typically bind to the orthosteric site and lock the transporter in the outward-facing conformation, preventing dopamine uptake without triggering efflux.

Experimental Protocols

Radioligand Binding Assay (DAT)

Objective: Determine the equilibrium dissociation constant (

-

Tissue Preparation:

-

Dissect rat striata and homogenize in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Centrifuge at 48,000

for 20 mins; resuspend pellet.

-

-

Ligand Selection:

-

Radioligand:

(CFT) at 2 nM concentration. (Highly selective for DAT). -

Non-specific Blocker:

Cocaine or GBR-12909.

-

-

Incubation:

-

Incubate membranes with radioligand and varying concentrations of (2S,3R)-3-ethyl-2-phenylpiperidine (

M to

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI.

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using non-linear regression (GraphPad Prism). -

Convert to

using the Cheng-Prusoff equation:

-

Functional Uptake Inhibition Assay

Objective: Verify if binding translates to functional inhibition of dopamine transport.

-

System: HEK-293 cells stably expressing human DAT (hDAT).

-

Substrate:

(50 nM). -

Protocol:

-

Pre-incubate cells with test compound for 10 mins at 37°C.

-

Add

and incubate for 5 mins. -

Terminate uptake by washing with ice-cold buffer.

-

Lyse cells and count radioactivity.

-

Visualization & SAR Logic

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the impact of the 3-ethyl substituent and stereochemistry on DAT binding.

Caption: SAR analysis showing how the (2S,3R) configuration of the 3-ethyl analog leads to reduced affinity compared to the optimal trans-phenmetrazine scaffold.

Experimental Workflow

Caption: Step-by-step radioligand binding assay workflow for determining Ki values.

References

-

Amat, M., et al. (2002). "Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine." Chemical Communications, (17), 1930-1931. Link

- Context: Establishes the synthetic route for cis- and trans-3-ethyl-2-phenylpiperidine.

-

Deutsch, H. M., et al. (1996). "Synthesis and pharmacology of potential cocaine antagonists: 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs." Journal of Medicinal Chemistry, 39(6), 1201-1209. Link

- Context: Defines the SAR of the 2-phenylpiperidine scaffold at D

-

Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology, 479(1-3), 23-40. Link

- Context: Authoritative review on D

-

Schweri, M. M., et al. (2002). "[3H]WIN 35,428 binding to the dopamine transporter." Current Protocols in Neuroscience, Chapter 8. Link

- Context: Standard protocol for the radioligand binding assay described.

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. WO2015037716A1 - Nitrogen-containing saturated heterocyclic compound - Google Patents [patents.google.com]

- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2S,3R)-3-ethyl-2-phenylpiperidine: Molecular Weight and Physicochemical Constants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-3-ethyl-2-phenylpiperidine is a chiral heterocyclic amine belonging to the substituted piperidine class of compounds. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules, owing to its ability to interact with various biological targets.[1] The specific stereochemistry of (2S,3R)-3-ethyl-2-phenylpiperidine, with defined configurations at the C2 and C3 positions, is critical for its pharmacological activity and interaction with biological systems. This guide provides a comprehensive overview of its fundamental physicochemical properties, offering a foundational understanding for researchers engaged in drug discovery, medicinal chemistry, and materials science.

Molecular Structure and Weight

The chemical structure of (2S,3R)-3-ethyl-2-phenylpiperidine consists of a piperidine ring substituted with a phenyl group at the second position and an ethyl group at the third position. The "(2S,3R)" designation specifies the absolute stereochemistry at these two chiral centers.

Molecular Formula: C₁₃H₁₉N

The molecular weight of a compound is a fundamental physical constant calculated from the atomic weights of its constituent elements.

Calculation of Molecular Weight:

-

Carbon (C): 13 atoms × 12.011 amu = 156.143 amu

-

Hydrogen (H): 19 atoms × 1.008 amu = 19.152 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Total Molecular Weight = 189.302 g/mol

This value is crucial for stoichiometric calculations in chemical synthesis, preparation of solutions of known molarity, and in the interpretation of mass spectrometry data.

Physicochemical Constants

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

| Physicochemical Constant | Description | Experimental Determination Method |

| pKa | The acid dissociation constant, indicating the strength of the basic nitrogen atom. | Potentiometric Titration |

| LogP | The octanol-water partition coefficient, a measure of lipophilicity. | Shake-flask method or HPLC |

| Solubility | The maximum concentration of the compound that can dissolve in a solvent. | Equilibrium solubility measurement |

| Melting Point | The temperature at which the solid form of the compound transitions to a liquid. | Capillary melting point apparatus |

| Boiling Point | The temperature at which the vapor pressure of the liquid equals the surrounding pressure. | Distillation |

Experimental Protocols for Determination of Physicochemical Constants

Determination of pKa by Potentiometric Titration

The basicity of the piperidine nitrogen is a key determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining the pKa of amines.[2][3][4]

Methodology:

-

Sample Preparation: Accurately weigh a sample of (2S,3R)-3-ethyl-2-phenylpiperidine and dissolve it in a known volume of deionized water or a suitable water-cosolvent mixture.[4]

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the sample solution using a burette.[2]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where 50% of the amine has been protonated.[4]

Causality Behind Experimental Choices: The use of a strong acid titrant ensures a sharp and well-defined equivalence point. The choice of solvent is critical; while water is ideal, a co-solvent may be necessary for compounds with low aqueous solubility. Maintaining a constant temperature is important as pKa values are temperature-dependent.

Diagram of Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Assessment

The solubility of a compound in aqueous and organic solvents is a critical parameter. For amines, solubility is often pH-dependent. A simple qualitative test can be performed to assess its general solubility characteristics.[5][6][7]

Methodology:

-

Water Solubility: Add a small amount of (2S,3R)-3-ethyl-2-phenylpiperidine to a test tube containing deionized water. Agitate the mixture and observe for dissolution. Amines with fewer than six carbon atoms are generally soluble in water.[7]

-

Acidic Solution Solubility: To a separate test tube containing a dilute aqueous acid (e.g., 5% HCl), add a small amount of the compound. Agitation and observation of dissolution indicate the formation of a soluble ammonium salt, a characteristic of basic amines.[5][7]

-

Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) to establish a solubility profile.

Trustworthiness of the Protocol: This qualitative assessment provides a rapid and reliable indication of the compound's general solubility behavior. The formation of a clear solution in dilute acid is a strong indicator of the basic nature of the piperidine nitrogen.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (2S,3R)-3-ethyl-2-phenylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For substituted piperidines, NMR is crucial for confirming the stereochemistry and conformational preferences of the ring.[8][9][10]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the phenyl group.

-

Piperidine Ring Protons: A complex series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) due to the protons on the piperidine ring. The chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation.

-

Ethyl Group Protons: A quartet and a triplet corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, respectively.

-

N-H Proton: A broad singlet that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the aromatic region (typically δ 120-150 ppm).

-

Piperidine Ring Carbons: Signals in the aliphatic region (typically δ 20-60 ppm). The chemical shifts can provide insights into the substitution pattern and ring conformation.[11]

-

Ethyl Group Carbons: Two distinct signals for the methylene and methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[12]

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular weight of the compound (m/z = 189.3) should be observed.

-

Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, the base peak is often the protonated molecule (m/z = 190.3).[12]

-

Characteristic Fragmentation Patterns: The fragmentation of the piperidine ring is a key diagnostic feature. Common fragmentation pathways include α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[12] The loss of the ethyl or phenyl substituent can also lead to characteristic fragment ions.

Diagram of Mass Spectrometry Analysis Workflow

Sources

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. byjus.com [byjus.com]

- 6. embibe.com [embibe.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 9. OPG [opg.optica.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

History and discovery of phenylpiperidine derivatives in neuroscience

Executive Summary

The phenylpiperidine moiety represents one of the most consequential chemical scaffolds in the history of neuropharmacology. Originally synthesized in search of antispasmodics, this structure gave rise to the first synthetic opioid (pethidine), revolutionized anesthesia through the discovery of fentanyl, and inadvertently unlocked the modern era of Parkinson’s disease research via the discovery of MPTP. This guide analyzes the structural evolution, molecular mechanisms, and experimental utility of phenylpiperidine derivatives, providing researchers with a technical roadmap of this compound class.

The Genesis of Synthetic Analgesia (1939–1950s)

Before 1939, pain management relied exclusively on naturally occurring opiates (morphine, codeine) or semi-synthetic derivatives. The discovery of Pethidine (Meperidine) by Otto Eisleb and Otto Schaumann at IG Farben marked a paradigm shift.

-

Discovery Logic: Eisleb was synthesizing compounds with structures similar to atropine (tropane alkaloids) to find new antispasmodics. He synthesized 1-methyl-4-phenylpiperidine-4-carboxylate.

-

Serendipity: While the compound possessed mild antispasmodic effects, Schaumann observed it caused the Straub tail reaction in mice—a hallmark of opioid activity.

-

Structural Significance: Pethidine demonstrated that the complex pentacyclic structure of morphine was not required for opioid receptor binding. The essential pharmacophore was identified as a tertiary nitrogen connected by a two-carbon chain to a quaternary carbon attached to a phenyl ring.

Key Technical Limitation: Pethidine has low potency (

The Janssen Era: Potency Optimization (1960s–Present)

In the late 1950s, Dr. Paul Janssen sought to improve upon the pethidine scaffold.[1][2] His team’s Structure-Activity Relationship (SAR) studies led to the 4-anilidopiperidine class, specifically Fentanyl .[3]

Structural Optimization Logic

-

N-Substitution: Janssen replaced the N-methyl group of pethidine with an N-phenethyl group. This increased lipophilicity and receptor affinity significantly.

-

4-Position Modification: Replacing the ester group of pethidine with an aniline nitrogen (forming an amide) created the anilidopiperidine structure.

This combination resulted in Fentanyl, which is approximately 100 times more potent than morphine in vivo, despite having a comparable

Table 1: Comparative Pharmacology of Phenylpiperidine Derivatives

| Compound | Class | Receptor Affinity ( | Relative Potency (Morphine=1) | Key Characteristic |

| Pethidine | Phenylpiperidine | > 100 nM | 0.1x | First synthetic opioid; toxic metabolite. |

| Morphine | Phenanthrene (Ref) | 1.2 – 4.0 nM | 1x | Natural benchmark; hydrophilic. |

| Fentanyl | Anilidopiperidine | 1.2 – 1.9 nM | 100x | High lipophilicity; rapid onset. |

| Sufentanil | Anilidopiperidine | 0.14 nM | 500-1000x | Thienyl analog; extremely high affinity. |

| Carfentanil | Anilidopiperidine | 0.19 nM | 10,000x | Used in veterinary medicine; ultra-potent. |

The Dark Side: Neurotoxicity and the MPTP Case

In 1982, a synthesis error by a clandestine chemist attempting to create MPPP (a pethidine analog) resulted in the production of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[5]

-

The "Frozen Addict" Phenomenon: Young drug users presented with acute, rigid, irreversible Parkinsonism.

-

Mechanism Discovery: J. William Langston and colleagues identified MPTP as the culprit.[5] Crucially, MPTP itself is a pro-toxin. It must be metabolized by Monoamine Oxidase B (MAO-B) in glial cells to form MPP+ .

-

Neuroscience Impact: MPP+ is a substrate for the Dopamine Transporter (DAT) .[6] It is selectively taken up by dopaminergic neurons in the Substantia Nigra, where it inhibits Mitochondrial Complex I.[6] This provided the first robust animal model for Parkinson’s Disease, proving that environmental toxins could induce selective neurodegeneration.

Visualization: Mechanisms of Action

Diagram 1: The MPTP Neurotoxicity Pathway

This diagram illustrates the multi-step bioactivation required for MPTP toxicity, highlighting the critical roles of Astrocytes (MAO-B) and Dopaminergic Neurons (DAT/Mitochondria).

Caption: The selective neurotoxicity of MPTP relies on glial conversion to MPP+ and subsequent uptake by the Dopamine Transporter (DAT).[6]

Experimental Protocols

Protocol A: In Vitro Radioligand Binding Assay (Mu-Opioid Receptor)

Purpose: To determine the affinity (

-

Membrane Preparation:

-

Transfect CHO or HEK-293 cells with human

-opioid receptor (hMOR) cDNA. -

Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge at 40,000 x g for 30 min. Resuspend pellet in buffer.

-

-

Incubation:

-

Ligand: Use

-DAMGO (0.5 – 1.0 nM) as the specific agonist radioligand. -

Competitor: Add increasing concentrations (

to -

Nonspecific Binding: Define using 10

M Naloxone. -

Incubate for 60-90 minutes at 25°C.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce nonspecific binding).

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using nonlinear regression. Convert to

-

Protocol B: MPTP/MPP+ Neurotoxicity Model (Cellular)

Purpose: To screen compounds for neuroprotective effects against mitochondrial dysfunction.

-

Cell Culture:

-

Use SH-SY5Y human neuroblastoma cells (differentiated with Retinoic Acid for 5-7 days to induce dopaminergic phenotype).

-

-

Toxin Exposure:

-

Treat cells with MPP+ iodide (Note: Use MPP+ in vitro, as SH-SY5Y cells often lack sufficient MAO-B to convert MPTP).

-

Typical concentration: 0.5 – 1.0 mM MPP+ for 24 hours.

-

-

Viability Assay (Self-Validating Step):

-

MTT Assay: Measures mitochondrial dehydrogenase activity.

-

Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals in DMSO.

-

Read absorbance at 570 nm.

-

-

Control Validation:

-

Positive Control: Rotenone (direct Complex I inhibitor).

-

Negative Control: Vehicle (DMSO/Media).

-

Causality Check: Co-incubation with a DAT inhibitor (e.g., Nomifensine) should block MPP+ toxicity, confirming the mechanism is transporter-dependent.

-

References

-

Eisleb, O., & Schaumann, O. (1939). Dolantin, ein neuartiges Spasmolytikum und Analgetikum (Dolantin, a new antispasmodic and analgesic).[1] Deutsche Medizinische Wochenschrift.

-

Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia.

-

Langston, J. W., et al. (1983).[5] Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis.[5] Science.[5]

-

Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology.

-

Nickl, J., et al. (2022). Structure-Activity Relationships of Fentanyl Derivatives.[3][8][9] Frontiers in Pharmacology.

Sources

- 1. Fentanyl: where did it all go wrong? - Pharmaceutical Technology [pharmaceutical-technology.com]

- 2. The Man Who Invented Fentanyl — Ben Westhoff [benwesthoff.com]

- 3. researchgate.net [researchgate.net]

- 4. zenodo.org [zenodo.org]

- 5. How heroin held the key to understanding Parkinson's disease | Science in the Classroom [scienceintheclassroom.org]

- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

Application Note: A Systematic Approach to Chiral HPLC Method Development for the Analysis of (2S,3R)-3-ethyl-2-phenylpiperidine

Abstract

This document provides a comprehensive guide for the development of a robust, stereospecific High-Performance Liquid Chromatography (HPLC) method for the analysis of (2S,3R)-3-ethyl-2-phenylpiperidine. This chiral compound, possessing two stereocenters, requires a precise analytical method to ensure its enantiomeric and diastereomeric purity, a critical parameter in pharmaceutical development and quality control. We detail a systematic strategy, beginning with analyte characterization and proceeding through a multi-modal screening of chiral stationary phases (CSPs) to final method optimization. The rationale behind each experimental choice is explained, providing researchers with a logical framework applicable to other chiral piperidine derivatives.

Introduction and Analyte Characterization

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] When substituted, as in the case of (2S,3R)-3-ethyl-2-phenylpiperidine, multiple stereoisomers can exist. Different enantiomers and diastereomers can exhibit varied pharmacological and toxicological profiles, making the development of stereoselective analytical methods a regulatory necessity.[2]

1.1. Physicochemical Properties of (2S,3R)-3-ethyl-2-phenylpiperidine

-

Structure: The molecule contains a basic piperidine nitrogen atom and a phenyl ring, which acts as a chromophore for UV detection. It has two chiral centers at positions 2 and 3 of the piperidine ring.

-

Basicity (pKa): The piperidine nitrogen makes the compound basic. The pKa of the parent 2-phenylpiperidine is approximately 9.5.[3] This basicity is a critical factor, as it can lead to strong interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape (tailing).[4]

-

Hydrophobicity (logP): 3-phenylpiperidine has a calculated logP of 2.0.[5] The addition of an ethyl group suggests that (2S,3R)-3-ethyl-2-phenylpiperidine is a moderately lipophilic compound, making it suitable for both normal-phase and reversed-phase chromatography.

-

UV Absorbance: The presence of the phenyl group provides UV absorbance, making UV detection a viable and cost-effective choice.[6] The maximum absorbance is expected to be around 254-260 nm, typical for a monosubstituted benzene ring.[7]

| Property | Estimated Value/Characteristic | Implication for HPLC Method Development |

| Chemical Structure | C₁₃H₁₉N | Contains a basic nitrogen and a UV-active phenyl group. |

| Chirality | Two stereocenters (2S, 3R) | A Chiral Stationary Phase (CSP) is mandatory for separation from other stereoisomers. |

| pKa (basic) | ~9.5 (estimated) | Potential for peak tailing on silica columns; pH control is critical in reversed-phase mode. |

| logP | > 2.0 (estimated) | Suitable for both Normal Phase (NP) and Reversed-Phase (RP) chromatography. |

| UV Chromophore | Phenyl group | Allows for direct analysis using a UV-Vis detector. |

Strategic Framework for Chiral Method Development

A trial-and-error approach to chiral method development is inefficient.[8] A systematic screening strategy across different columns and mobile phase systems is the most effective path to a successful separation.[9] Our strategy is grounded in a logical progression from broad screening to fine-tuning of critical parameters.

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols: Screening Phase

The primary goal of the screening phase is to identify a promising combination of a Chiral Stationary Phase (CSP) and a mobile phase mode that shows any separation (selectivity) between the stereoisomers.

3.1. Instrumentation and Reagents

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Chiral Columns: Polysaccharide-based CSPs are highly recommended for their broad applicability.[2][8] A screening set should include columns with complementary selectivities.

-

Screening Column 1: Amylose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralpak® IA or equivalent.

-

Screening Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralcel® OD-H or equivalent.

-

Screening Column 3: Immobilized cellulose tris(3,5-dichlorophenylcarbamate) - e.g., Chiralpak® IC or equivalent.

-

-

Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).

-

Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).

-

Sample Preparation: Prepare a stock solution of racemic 3-ethyl-2-phenylpiperidine at 1.0 mg/mL in a suitable solvent (e.g., IPA). Dilute to a working concentration of 0.1 mg/mL for injection.

3.2. Protocol: Multi-Modal CSP Screening

This protocol systematically tests each selected CSP under Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) conditions.

Step 1: Normal Phase (NP) Screening

-

Equilibrate the first CSP (e.g., Chiralpak IA) with Mobile Phase A for 30 minutes.

-

Inject 5 µL of the sample solution.

-

Run the gradient.

-

Repeat with Mobile Phase B.

-

Repeat steps 1-4 for each of the other CSPs.

Step 2: Polar Organic (PO) Screening

-

Flush the system and equilibrate the first CSP with Mobile Phase C for 30 minutes.

-

Inject 5 µL of the sample solution and run the isocratic method.

-

Repeat with Mobile Phase D.

-

Repeat steps 1-3 for each of the other CSPs.

Step 3: Reversed-Phase (RP) Screening

-

Equilibrate the first CSP with Mobile Phase E for 30 minutes.

-

Inject 5 µL of the sample solution and run the gradient.

-

Repeat with Mobile Phase F.

-

Repeat steps 1-3 for each of the other CSPs.

Screening Conditions Table:

| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed-Phase (RP) |

| Mobile Phase A | n-Hexane/EtOH (90:10 v/v) + 0.1% DEA | ACN + 0.1% DEA | 10mM NH₄HCO₃ in H₂O / ACN (90:10) |

| Mobile Phase B | n-Hexane/IPA (90:10 v/v) + 0.1% DEA | MeOH + 0.1% DEA | 10mM NH₄HCO₃ in H₂O / MeOH (90:10) |

| Flow Rate | 1.0 mL/min[10] | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 25 °C | 25 °C | 30 °C |

| Detection | DAD, 254 nm | DAD, 254 nm | DAD, 254 nm |

| Injection Vol. | 5 µL | 5 µL | 5 µL |

| Rationale | The basic additive (DEA) is crucial for improving the peak shape of the basic piperidine analyte.[11] Different alcohol modifiers (EtOH vs. IPA) can significantly alter selectivity. | PO mode offers a different selectivity profile and is often faster than NP. | RP mode is widely used but requires careful pH control. A volatile buffer like ammonium bicarbonate is MS-compatible. |

Results, Discussion, and Optimization

The screening phase aims to identify the "best hit"—the condition providing the highest resolution (Rs) or selectivity (α). Let's hypothesize that the best initial separation was achieved on the Chiralpak IA column using a Normal Phase mobile phase of n-Hexane and IPA with DEA.

4.1. Optimization of the Selected Method

Once a promising condition is found, the method is optimized to achieve baseline resolution (Rs ≥ 2.0), good peak shape (Tailing Factor ≤ 1.5), and a reasonable analysis time.

Caption: Key parameters and goals for HPLC method optimization.

4.1.1. Mobile Phase Modifier Percentage The ratio of hexane to alcohol is the most powerful tool for adjusting retention and resolution in NP mode.[2]

-

Protocol: Analyze the sample using varying percentages of IPA in n-Hexane (e.g., 5%, 10%, 15%, 20%) while keeping the DEA concentration constant at 0.1%.

-

Expected Outcome: Increasing the IPA percentage will decrease retention times. The effect on resolution is empirical and must be determined experimentally; often, an optimal percentage exists that maximizes the resolution factor.

4.1.2. Temperature Temperature can affect the thermodynamics of the analyte-CSP interaction, sometimes dramatically improving or even inverting the elution order of enantiomers.[2]

-

Protocol: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C) using the optimal mobile phase composition found in the previous step.

-

Expected Outcome: Lower temperatures often increase retention and may improve resolution, while higher temperatures decrease retention and analysis time.

Finalized Protocol and System Suitability

Based on the optimization experiments, a final, robust method is established.

5.1. Optimized HPLC Method for (2S,3R)-3-ethyl-2-phenylpiperidine

| Parameter | Optimized Condition |

| HPLC Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Sample Diluent | Isopropanol |

5.2. Step-by-Step Final Protocol

-

System Preparation:

-

Prime all solvent lines.

-

Equilibrate the Chiralpak IA column with the mobile phase at 1.0 mL/min for at least 45 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in Isopropanol to a final concentration of approximately 0.1 mg/mL.

-

Filter the sample through a 0.45 µm PTFE syringe filter if particulate matter is present.

-

-

Sequence Setup:

-

Perform a blank injection (diluent only) to ensure no system contamination.

-

Inject the system suitability standard (a sample containing all potential stereoisomers, if available) or the racemic standard.

-

Inject the unknown samples.